![molecular formula C25H28N2O8S B3944662 1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid](/img/structure/B3944662.png)
1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a naphthalen-2-ylsulfonyl group and a 2,4-dimethoxyphenylmethyl group, along with oxalic acid as a counter ion. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the 2,4-dimethoxyphenylmethyl intermediate: This step involves the reaction of 2,4-dimethoxybenzyl chloride with a suitable nucleophile to form the 2,4-dimethoxyphenylmethyl intermediate.
Synthesis of the naphthalen-2-ylsulfonyl chloride: This intermediate is prepared by sulfonylation of naphthalene with chlorosulfonic acid.
Coupling reaction: The final step involves the coupling of the 2,4-dimethoxyphenylmethyl intermediate with the naphthalen-2-ylsulfonyl chloride in the presence of a base to form the desired piperazine derivative.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with reagents such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways. These interactions result in the compound’s observed biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine can be compared with other similar compounds, such as:
Rink amide linker: This compound shares structural similarities with the piperazine ring and sulfonyl group but differs in its specific substituents and applications.
3,4-Dimethoxyphenethylamine: This compound has a similar 2,4-dimethoxyphenyl group but lacks the piperazine and sulfonyl functionalities, leading to different chemical properties and applications.
2,4-Dimethoxybenzylamine: This compound also contains the 2,4-dimethoxyphenyl group but differs in its overall structure and reactivity.
The uniqueness of 1-[(2,4-Dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S.C2H2O4/c1-28-21-9-7-20(23(16-21)29-2)17-24-11-13-25(14-12-24)30(26,27)22-10-8-18-5-3-4-6-19(18)15-22;3-1(4)2(5)6/h3-10,15-16H,11-14,17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJSGKATWWBGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide;hydrochloride](/img/structure/B3944581.png)
![N-{4'-methyl-2-[(3-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3944588.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944592.png)
![1-(4-bromophenyl)-3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3944599.png)
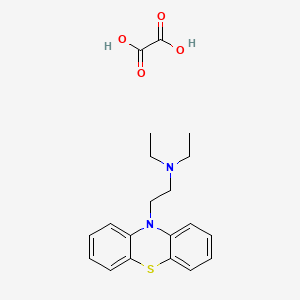
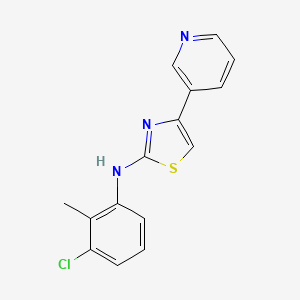
![N-methyl-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B3944625.png)
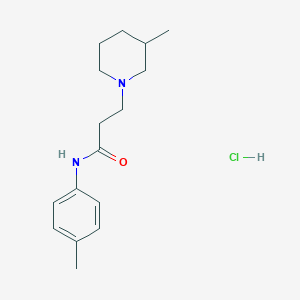
![N~4~-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-6-OXO-1,4,5,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE](/img/structure/B3944640.png)
![1-[(4-Ethylphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid](/img/structure/B3944645.png)
![(4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3944649.png)
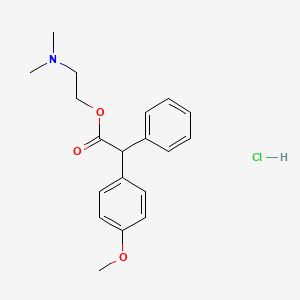
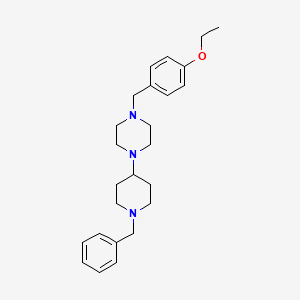
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3944681.png)
